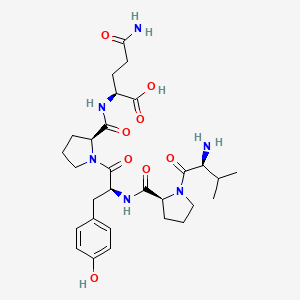![molecular formula C19H12F2N2 B14199748 4-[Bis(4-fluorophenyl)amino]benzonitrile CAS No. 922495-39-4](/img/structure/B14199748.png)
4-[Bis(4-fluorophenyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-fluorophenyl)amino]benzonitrile is an organic compound with the molecular formula C19H12F2N2 It is characterized by the presence of two 4-fluorophenyl groups attached to an amino group, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-fluorophenyl)amino]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-fluorobenzonitrile.
Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with 4-fluorobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and may require a solvent like dimethylformamide or toluene to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-fluorophenyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
4-[Bis(4-fluorophenyl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[Bis(4-fluorophenyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to proteins and altering their function, leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: An amino-substituted benzonitrile with similar structural features but lacking the bis(4-fluorophenyl) groups.
4-Fluorobenzonitrile: A simpler compound with a single fluorine substitution on the benzonitrile ring.
Bis(4-fluorophenyl)amine: Contains the bis(4-fluorophenyl) groups but lacks the benzonitrile moiety.
Uniqueness
4-[Bis(4-fluorophenyl)amino]benzonitrile is unique due to the combination of the bis(4-fluorophenyl) groups and the benzonitrile moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and pharmaceuticals, where such properties are desirable.
Propriétés
Numéro CAS |
922495-39-4 |
|---|---|
Formule moléculaire |
C19H12F2N2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
4-(4-fluoro-N-(4-fluorophenyl)anilino)benzonitrile |
InChI |
InChI=1S/C19H12F2N2/c20-15-3-9-18(10-4-15)23(19-11-5-16(21)6-12-19)17-7-1-14(13-22)2-8-17/h1-12H |
Clé InChI |
FRZUWTIADOVJMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedinitrile](/img/structure/B14199672.png)

![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)

![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)


![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)


![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)


